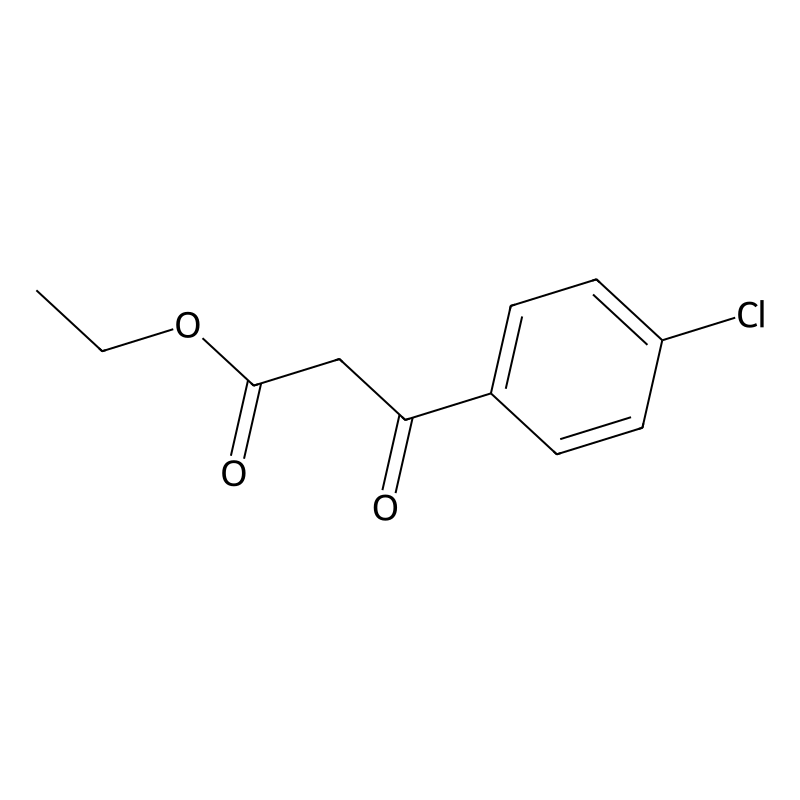

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic synthesis

The presence of a reactive ketone group (C=O) and an ester group (C-O-O-C) makes Ethyl 3-(4-chlorophenyl)-3-oxopropanoate a potential building block for more complex organic molecules. Ketones and esters are commonly used as starting materials in organic synthesis due to their reactivity in various reactions .

Asymmetric synthesis

The presence of a chiral center (asymmetric carbon) in the molecule suggests potential use in asymmetric synthesis. Asymmetric synthesis allows for the targeted production of one enantiomer (mirror image) of a molecule over the other. However, further research would be needed to determine the effectiveness of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate in this specific application .

Medicinal chemistry

The molecule contains a core structure (phenylpropanoyl) found in some natural products with various biological activities . This suggests Ethyl 3-(4-chlorophenyl)-3-oxopropanoate as a potential starting point for the development of new drugs, but more research would be required to explore its specific properties and potential targets.

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is an organic compound with the molecular formula . It features a 4-chlorophenyl group attached to a propanoate moiety, specifically at the 3-position of the carbon chain. This compound is characterized by its oxo (keto) functional group, which contributes to its reactivity and potential biological activity. Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is often synthesized for research purposes and has applications in medicinal chemistry due to its structural similarity to various biologically active compounds.

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Esterification: It can be synthesized from the reaction of 4-chlorobenzoyl chloride with ethyl acetoacetate, where the carbonyl oxygen acts as a nucleophile.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 4-chlorophenylacetic acid and ethanol.

The compound's reactivity makes it a versatile intermediate in various synthetic pathways .

Several synthesis methods for ethyl 3-(4-chlorophenyl)-3-oxopropanoate have been reported:

- Condensation Reaction:

- Reacting ethyl acetoacetate with 4-chlorobenzoyl chloride in the presence of a base like sodium hydroxide to form the ester.

- Typical reaction conditions include refluxing in an organic solvent such as dichloromethane.

- Catalytic Methods:

The choice of method often depends on the desired yield and purity of the final product.

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate has various applications, particularly in:

- Pharmaceutical Research: As an intermediate for synthesizing more complex molecules with potential therapeutic effects.

- Chemical Synthesis: Used in organic synthesis as a building block for creating other compounds.

- Agricultural Chemistry: Investigated for potential use in developing agrochemicals due to its structural properties .

Studies on interaction profiles are crucial for understanding how ethyl 3-(4-chlorophenyl)-3-oxopropanoate interacts with biological systems. While specific interaction studies are sparse, compounds with similar structures have been noted for their interactions with:

- Enzymes: Potential inhibition or activation of specific enzyme pathways.

- Receptors: Binding affinity studies suggest interactions with various biological receptors involved in metabolic processes.

Further detailed interaction studies are essential for elucidating its mechanisms of action .

Similar Compounds: Comparison

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-(4-chlorophenyl)-3-oxopropanoate | Similar structure but methyl instead of ethyl | |

| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | Contains a methoxy group instead of chlorine | |

| Ethyl 2-(4-chlorophenyl)-2-oxoacetate | Different position of the carbonyl group |

The presence of the chlorophenyl group distinguishes ethyl 3-(4-chlorophenyl)-3-oxopropanoate from other derivatives, potentially influencing its biological activity and reactivity profile .

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is a β-keto ester with the systematic IUPAC name ethyl 3-(4-chlorophenyl)-3-oxopropanoate. It is also known by several synonyms, including:

- Ethyl (4-chlorobenzoyl)acetate

- 3-Oxo-3-(4-chlorophenyl)propionic acid ethyl ester

- NSC 406743

Its molecular formula is C₁₁H₁₁ClO₃, with a molecular weight of 226.66 g/mol. The compound’s structure features a 4-chlorophenyl group linked to a β-keto ester moiety (Figure 1). Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 2881-63-2 |

| SMILES Notation | CCOC(=O)CC(=O)C1=CC=C(Cl)C=C1 |

| InChI Key | DGCZHKABHPDNCC-UHFFFAOYSA-N |

| Melting Point | 34°C (crystalline form) |

| Boiling Point | 268–269°C (lit.) |

| Density | 1.218 g/mL at 25°C |

The compound’s crystalline structure and electron-withdrawing groups (chlorophenyl and ketone) contribute to its reactivity in organic synthesis.

Historical Context and Development

The synthesis of ethyl 3-(4-chlorophenyl)-3-oxopropanoate traces back to mid-20th-century advancements in β-keto ester chemistry. Early methods relied on Reformatsky reactions, where ethyl chloroacetate reacted with magnesium in ether solvents, yielding modest efficiencies (~56%). However, safety concerns over volatile ethers and low yields spurred innovations.

A breakthrough emerged with modified Reformatsky protocols using chlorinated solvents (e.g., dichloromethane) and magnesium, which avoided ethers and improved yields to >80%. For example:

- Chlorination: Ethyl haloacetate reacts with magnesium in dichloromethane to form a magnesium enolate complex.

- Esterification: The enolate is hydrolyzed with sulfuric acid, yielding the β-keto ester.

Later, ketene dimer-based routes were developed, offering scalability for industrial applications. In one approach, ketene dimer undergoes chlorination followed by esterification with ethanol, achieving a total yield of 80–81%. These methods are now standard for producing high-purity batches (≥98%).

Significance in Organic Chemistry and Research

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is a versatile intermediate in organic synthesis. Its significance arises from:

Reactivity in Heterocyclic Synthesis

The β-keto ester group facilitates cyclization reactions. For example:

- Quinoxaline Derivatives: Condensation with o-phenylenediamines yields quinoxaline-1,4-dioxides, which exhibit antimalarial activity.

- Indole Functionalization: The compound participates in stereoselective ketonization-olefination reactions to synthesize indole derivatives with antitumor properties.

Pharmaceutical Applications

- Oxiracetam Synthesis: A key intermediate in producing the nootropic drug oxiracetam, which enhances cognitive function.

- SIRT Inhibitors: Used to prepare SIRT1/2 inhibitors for cancer therapy.

Agrochemical Development

The chlorophenyl group enhances bioactivity in pesticides. Derivatives of this compound are explored as fungicides and herbicides due to their stability and target specificity.

Catalytic Studies

The compound serves as a substrate in asymmetric catalysis research. For instance, chiral catalysts induce enantioselective Michael additions, generating optically active intermediates for drug synthesis.

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is an organic compound belonging to the beta-keto ester class of compounds, characterized by its distinctive molecular structure featuring both ketone and ester functional groups [1]. The molecular formula of this compound is C₁₁H₁₁ClO₃, with a molecular weight of 226.66 g/mol [2] [3]. The structure consists of a 4-chlorophenyl group attached to a 3-oxopropanoate moiety, with an ethyl group serving as the ester component [4].

The compound's structural backbone features a carbonyl group (C=O) directly attached to the 4-chlorophenyl ring, followed by a methylene (CH₂) group, which connects to another carbonyl group that forms part of the ethyl ester functionality [5]. The 4-chlorophenyl group contains a chlorine atom at the para position of the benzene ring, which significantly influences the compound's physical and chemical properties [3].

In its canonical representation, the compound can be described using the SMILES notation: CCOC(=O)CC(=O)c1ccc(Cl)cc1, which provides a linear textual representation of its molecular structure [1] [4]. The InChI key identifier for this compound is DGCZHKABHPDNCC-UHFFFAOYSA-N, serving as a unique structural identifier in chemical databases [2] [8].

Physical Properties

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate exhibits distinct physical properties that are characteristic of beta-keto esters with aromatic substituents [3]. The compound typically appears as crystalline lumps or powder with a color ranging from white to light yellow [5] [17]. A comprehensive overview of its physical properties is presented in Table 1.

Table 1: Physical Properties of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁ClO₃ |

| Molecular Weight (g/mol) | 226.66 |

| Melting Point (°C) | 38 |

| Boiling Point (°C) | 268-269 |

| Density at 25°C (g/cm³) | 1.218 |

| Refractive Index (n²⁰/D) | 1.5500 |

| Flash Point (°C) | 123-136 |

| Appearance | Crystalline lumps/powder |

| Color | White to light yellow |

The compound has a relatively low melting point of 38°C when recrystallized from ethanol, indicating moderate intermolecular forces in its solid state [12] [17]. Its high boiling point of 268-269°C suggests significant molecular weight and potential for intermolecular hydrogen bonding or dipole-dipole interactions [3] [12]. The density of 1.218 g/cm³ at 25°C is consistent with other aromatic esters of similar molecular weight [3] [17].

Regarding solubility properties, ethyl 3-(4-chlorophenyl)-3-oxopropanoate is poorly soluble in water, which is expected given its predominantly hydrophobic structure with limited hydrogen bonding capabilities [5]. However, it demonstrates good solubility in common organic solvents such as ethanol, ether, dichloromethane, and acetone, reflecting its lipophilic character [5] [12].

Chemical Properties

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate possesses chemical properties typical of beta-keto esters, with reactivity patterns influenced by both the ketone and ester functional groups [12]. The compound has a predicted pKa value of approximately 9.56±0.25, indicating moderate acidity for the alpha hydrogen atoms between the two carbonyl groups [12] [17]. This acidity is a crucial factor in many of its chemical reactions, particularly those involving base-catalyzed enolate formation [10].

The beta-keto ester structure makes this compound particularly versatile in organic synthesis, as it can participate in various reactions including aldol condensations, Michael additions, and Claisen condensations . The presence of the 4-chlorophenyl group introduces additional reactivity patterns, with the electron-withdrawing chlorine atom influencing the electronic distribution within the molecule [3].

Spectroscopic analysis provides valuable insights into the compound's chemical properties. Infrared spectroscopy reveals characteristic absorption bands at approximately 1740 cm⁻¹ for the ester carbonyl stretch and 1690 cm⁻¹ for the ketone carbonyl stretch, with a distinctive C-Cl stretching band around 750 cm⁻¹ [7]. Nuclear magnetic resonance spectroscopy shows characteristic signals for the ethyl group (triplet at δ 1.26 ppm for CH₃ and quartet at δ 4.22 ppm for OCH₂), the methylene group between the carbonyls (singlet at δ 3.62 ppm), and the aromatic protons of the 4-chlorophenyl group (doublets at δ 7.45 and 7.92 ppm) [18].

The compound's reactivity is further characterized by its behavior in various chemical transformations. In reduction reactions, the ketone group can be selectively reduced to form the corresponding alcohol, while more aggressive reducing agents can reduce both carbonyl groups [16]. The alpha carbon between the two carbonyl groups serves as a nucleophilic center after deprotonation, enabling various carbon-carbon bond-forming reactions [23].

Stereochemistry and Configurational Analysis

The stereochemical properties of ethyl 3-(4-chlorophenyl)-3-oxopropanoate are primarily dictated by its molecular structure and the potential for different spatial arrangements of its atoms [23]. In its keto form, the compound does not possess any chiral centers, as the alpha carbon between the two carbonyl groups is sp² hybridized and connected to two identical oxygen atoms [23]. However, the stereochemical landscape changes significantly when considering the enol tautomer, where the formation of a carbon-carbon double bond introduces the possibility of geometric isomerism [10] [24].

Table 2: Stereochemistry of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

| Aspect | Description |

|---|---|

| Chiral Centers | No chiral centers in the keto form; potential for chirality at α-carbon in enol form |

| Stereoisomers | E/Z isomerism possible in the enol form due to the C=C double bond |

| Configurational Analysis | Planar arrangement around the carbonyl group in keto form; potential for E/Z configuration in enol form |

| Stereochemical Stability | Rapid interconversion between stereoisomers due to keto-enol tautomerism |

| Stereoselectivity in Reactions | Can undergo stereoselective reactions at the α-carbon (e.g., alkylation, aldol reactions) |

| Methods for Stereochemical Determination | NMR spectroscopy, X-ray crystallography, circular dichroism |

The configurational analysis of ethyl 3-(4-chlorophenyl)-3-oxopropanoate reveals a predominantly planar arrangement around the carbonyl groups in the keto form, which is the thermodynamically favored tautomer under most conditions [23]. This planarity is consistent with the sp² hybridization of the carbonyl carbons and contributes to the overall stability of the molecule [10].

In reactions involving the alpha carbon, such as alkylation or aldol condensations, the compound can exhibit stereoselectivity, particularly when chiral catalysts or auxiliaries are employed [23]. Recent research has demonstrated the potential for stereoselective transformations of beta-keto esters through asymmetric catalysis, enabling the controlled formation of specific stereoisomers [23]. For instance, stereodivergent dehydrative allylation of beta-keto esters using ruthenium catalysts has been reported to achieve high levels of enantioselectivity and diastereoselectivity [23].

The stereochemical stability of ethyl 3-(4-chlorophenyl)-3-oxopropanoate is significantly influenced by its propensity for keto-enol tautomerism, which facilitates rapid interconversion between potential stereoisomers under certain conditions [10] [22] [24]. This dynamic behavior presents both challenges and opportunities in stereoselective synthesis involving this compound [23].

Keto-Enol Tautomerism

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate exhibits keto-enol tautomerism, a phenomenon characteristic of beta-keto esters where the compound exists in equilibrium between its keto form and enol form [10] [22]. The keto form features two distinct carbonyl groups (ketone and ester), while the enol form contains a hydroxyl group attached to a carbon-carbon double bond in conjugation with the remaining carbonyl group [24].

The tautomeric equilibrium of ethyl 3-(4-chlorophenyl)-3-oxopropanoate strongly favors the keto form under most conditions, with typical equilibrium ratios of approximately 99:1 (keto:enol) in polar solvents and 95:5 in non-polar solvents [10] [22] [24]. This preference for the keto form is consistent with the general behavior of beta-keto esters, where the keto tautomer is typically more thermodynamically stable [22].

The mechanism of keto-enol tautomerism in ethyl 3-(4-chlorophenyl)-3-oxopropanoate can proceed through both acid-catalyzed and base-catalyzed pathways [21] [24]. In the acid-catalyzed mechanism, protonation of the ketone oxygen is followed by deprotonation of the alpha carbon, resulting in the formation of the enol tautomer [24]. The base-catalyzed mechanism involves initial deprotonation of the acidic alpha hydrogen, followed by protonation of the carbonyl oxygen to form the enol [21].

Several factors influence the keto-enol equilibrium of ethyl 3-(4-chlorophenyl)-3-oxopropanoate [10] [22] [24]. Polar solvents tend to stabilize the keto form due to favorable dipole-dipole interactions with the carbonyl groups, while non-polar solvents slightly increase the proportion of the enol form [10] [24]. The presence of the 4-chlorophenyl group affects the electronic distribution within the molecule, potentially influencing the stability of the enol tautomer through conjugation effects [7].

Spectroscopic methods provide valuable tools for studying the keto-enol tautomerism of this compound [7] [18]. Infrared spectroscopy can distinguish between the two forms based on the characteristic carbonyl stretching bands of the keto form versus the hydroxyl and carbon-carbon double bond stretching bands of the enol form [7]. Nuclear magnetic resonance spectroscopy reveals distinct signals for the alpha methylene protons in the keto form, which are absent in the enol tautomer where they are replaced by vinyl protons [18].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant